5-methyl-N-[3-(2-phenylmorpholin-4-yl)propyl]thiophene-2-sulfonamide
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Overview
Description
5-methyl-N-[3-(2-phenylmorpholin-4-yl)propyl]thiophene-2-sulfonamide is a complex organic compound that belongs to the class of thiophene derivatives Thiophene derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-N-[3-(2-phenylmorpholin-4-yl)propyl]thiophene-2-sulfonamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Gewald reaction, which involves the condensation of a ketone, an α-cyanoester, and elemental sulfur.
Introduction of the Sulfonamide Group: The sulfonamide group can be introduced by reacting the thiophene derivative with chlorosulfonic acid, followed by the addition of an amine.
Attachment of the Morpholino Group: The morpholino group can be attached through nucleophilic substitution reactions, where the thiophene sulfonamide reacts with a morpholine derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
5-methyl-N-[3-(2-phenylmorpholin-4-yl)propyl]thiophene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles like amines, alcohols, and thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.
Scientific Research Applications
5-methyl-N-[3-(2-phenylmorpholin-4-yl)propyl]thiophene-2-sulfonamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Biological Research: It is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: The compound is explored for its use in organic semiconductors and corrosion inhibitors.
Mechanism of Action
The mechanism of action of 5-methyl-N-[3-(2-phenylmorpholin-4-yl)propyl]thiophene-2-sulfonamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or bind to specific receptors, leading to its biological effects. The exact pathways and targets can vary depending on the application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-sulfonamide: A simpler analog without the morpholino and phenyl groups.
2-Phenylthiophene: Lacks the sulfonamide and morpholino groups.
Morpholino derivatives: Compounds with the morpholino group but different core structures.
Uniqueness
5-methyl-N-[3-(2-phenylmorpholin-4-yl)propyl]thiophene-2-sulfonamide is unique due to its combination of the thiophene ring, sulfonamide group, and morpholino group
Properties
IUPAC Name |
5-methyl-N-[3-(2-phenylmorpholin-4-yl)propyl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O3S2/c1-15-8-9-18(24-15)25(21,22)19-10-5-11-20-12-13-23-17(14-20)16-6-3-2-4-7-16/h2-4,6-9,17,19H,5,10-14H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNNVJVTVBJLNIJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)S(=O)(=O)NCCCN2CCOC(C2)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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